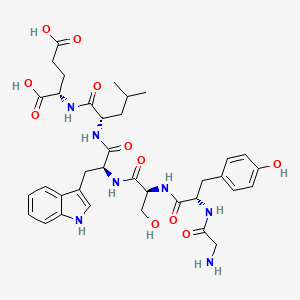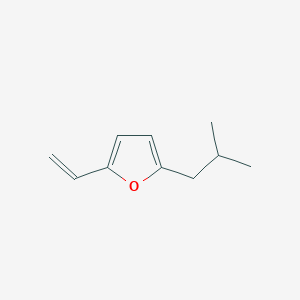![molecular formula C17H10N4O3S B14203488 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 836612-73-8](/img/structure/B14203488.png)
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound that features a benzothiazole ring fused with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves the reaction of 5-nitro-2,1-benzothiazole-3-diazonium hydrogensulfate with naphthalen-1(2H)-one under controlled conditions. The reaction is carried out in an alkaline environment to facilitate the coupling process, which results in the formation of the desired hydrazone compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can form azo derivatives through coupling with phenols or aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions, and diazonium salts for coupling reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions include amino derivatives, azo compounds, and various substituted hydrazones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Industry: Utilized in the production of pigments and dyes due to its stable and vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets, such as proteins prone to aggregation. The compound can inhibit the formation of fibrils and oligomers, thereby reducing protein misfolding and aggregation. This is achieved through its binding to the protein’s active sites, stabilizing their native conformation .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2,1-benzothiazol-3-amine: Shares the benzothiazole core but lacks the naphthalene moiety.
3-Amino-5-nitrobenzoisothiazole: Similar in structure but with different substituents on the benzothiazole ring.
2,2’-Methylenebis(benzothiazole): Contains two benzothiazole rings linked by a methylene bridge.
Uniqueness
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one is unique due to its combined benzothiazole and naphthalene structure, which imparts distinct chemical and physical properties. This dual-ring system enhances its stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
836612-73-8 |
|---|---|
Fórmula molecular |
C17H10N4O3S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H10N4O3S/c22-16-12-4-2-1-3-10(12)5-7-15(16)18-19-17-13-9-11(21(23)24)6-8-14(13)20-25-17/h1-9,22H |
Clave InChI |
PMMZJNWYKCEPRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=C(C=CC4=NS3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)

![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)
![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)


![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol](/img/structure/B14203483.png)
